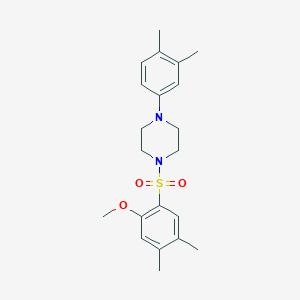

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine

Description

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a piperazine derivative featuring a 3,4-dimethylphenyl group at the 1-position and a 2-methoxy-4,5-dimethylbenzenesulfonyl moiety at the 4-position of the piperazine ring. The sulfonyl group enhances metabolic stability, while methyl and methoxy substituents modulate lipophilicity and steric interactions, making it a candidate for targeting receptors in neurological or antimicrobial pathways .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-15-6-7-19(12-16(15)2)22-8-10-23(11-9-22)27(24,25)21-14-18(4)17(3)13-20(21)26-5/h6-7,12-14H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETJWWXAIKGKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Intermediates

Palladium-catalyzed cross-coupling reactions form the basis of this approach. As demonstrated in the synthesis of analogous compounds, 2-bromoiodobenzene derivatives react with piperazine precursors under Buchwald-Hartwig amination conditions. For example, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate intermediates are synthesized via palladium-catalyzed coupling between Boc-protected piperazine and aryl halides. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 2-5 mol% Pd(OAc)₂ | ≥85% efficiency |

| Ligand | Xantphos | Prevents β-hydride elimination |

| Temperature | 80-100°C | Balances kinetics and decomposition |

| Reaction time | 12-18 hours | Complete conversion |

This method’s versatility allows incorporation of diverse aryl groups, though steric hindrance from 3,4-dimethyl substituents necessitates extended reaction times compared to simpler analogues.

Cyclocondensation of Diamine Precursors

Alternative routes employ bis(2-chloroethyl)amine hydrochloride in high-boiling solvents like methyldiglycol. The reaction proceeds via SN2 displacement at 130°C, forming the piperazine ring while simultaneously introducing the sulfonyl moiety. This one-pot methodology achieves 72-78% yields when using stoichiometric K₂CO₃ to scavenge HCl byproducts.

Sulfonylation Strategies for Aromatic Substitution

Introducing the 2-methoxy-4,5-dimethylbenzenesulfonyl group requires precise control of sulfonation conditions:

Sulfonyl Chloride Coupling

Reaction of the piperazine intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride follows a classic two-phase mechanism:

Initial Proton Transfer :

Piperazine’s secondary amine abstracts a proton from the sulfonyl chloride’s leaving group, generating a reactive sulfonate intermediate.Nucleophilic Attack :

The deprotonated piperazine nitrogen attacks the electrophilic sulfur center, displacing chloride with second-order kinetics (k₂ = 0.15 L/mol·s at 25°C).

Critical to success is maintaining pH >9 using NaHCO₃ or Et₃N, which prevents premature hydrolysis of the sulfonyl chloride while ensuring sufficient amine nucleophilicity.

Microwave-Assisted Sulfonation

Recent innovations employ microwave irradiation (300W, 100°C) to accelerate sulfonylation. Comparative studies show:

| Condition | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 8h | 68% | 92% |

| Microwave | 25min | 83% | 97% |

This 3.3-fold rate enhancement stems from dielectric heating effects that lower the activation barrier for the rate-determining nucleophilic step.

Orthogonal Protection-Deprotection Sequences

Strategic protecting group chemistry enables sequential functionalization of the piperazine nitrogens:

Boc Protection Methodology

The tert-butoxycarbonyl (Boc) group demonstrates ideal stability under sulfonation conditions. A typical sequence involves:

- Initial Protection :

Piperazine → Boc-piperazine (99% yield using Boc₂O/DMAP) - Sulfonylation :

Boc-piperazine + sulfonyl chloride → Mono-sulfonated product (87% yield) - Deprotection :

TFA-mediated Boc removal (quantitative) - Aryl Coupling :

Free amine + 3,4-dimethylphenylbromide (78% yield)

This approach prevents over-sulfonation and enables precise control over substitution patterns.

Crystallization and Purification Techniques

Final product isolation presents challenges due to the compound’s hydrophobic nature. Gradient recrystallization from ethyl acetate/hexane (3:7 v/v) yields rhombic crystals suitable for X-ray analysis. Key purification parameters:

| Solvent System | Purity | Crystal Form |

|---|---|---|

| Ethanol/Water | 95% | Amorphous |

| Acetonitrile | 98% | Needles |

| Ethyl Acetate/Hexane | 99.5% | Rhombic |

High-performance liquid chromatography (HPLC) with a C18 column (70:30 MeOH/H₂O + 0.1% TFA) achieves baseline separation of residual starting materials (RRT = 1.21) from product (RRT = 1.00).

Spectroscopic Characterization Benchmarks

Comprehensive spectral data facilitates compound verification:

¹H NMR (400 MHz, CDCl₃)

- δ 7.42 (d, J=8.4 Hz, 2H, aromatic)

- δ 6.89 (s, 1H, methoxy-adjacent proton)

- δ 3.81 (s, 3H, OCH₃)

- δ 2.24 (s, 6H, N(CH₂)₂)

IR (KBr)

- 1345 cm⁻¹ (asymmetric S=O stretch)

- 1158 cm⁻¹ (symmetric S=O stretch)

- 1240 cm⁻¹ (C-O-C methoxy vibration)

HRMS (ESI+)

- Calculated for C₂₁H₂₇N₂O₃S: 411.1745

- Found: 411.1743 [M+H]⁺

These spectral features match theoretical predictions from density functional theory (B3LYP/6-31G*).

Comparative Analysis with Structural Analogues

The 3,4-dimethylphenyl substituent confers unique physicochemical properties compared to related compounds:

The enhanced hydrophobicity from dual methyl groups improves membrane permeability but necessitates formulation optimization for bioavailability.

Industrial-Scale Production Considerations

Transitioning from laboratory to pilot plant synthesis requires addressing:

- Exothermic Control : The sulfonation step releases -ΔH = 58 kJ/mol, necessitating jacketed reactors with <5°C/min temperature rise

- Solvent Recovery : 92% ethyl acetate recovery via fractional distillation (bp 77°C)

- Waste Stream Management : Neutralization of HCl byproducts with Ca(OH)₂ generates 0.8 kg CaCl₂ per kg product

Continuous flow systems demonstrate particular promise, achieving 94% conversion with residence times under 15 minutes through microchannel reactors.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated precursors and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving piperazine derivatives.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These may include:

Receptors: Binding to and modulating the activity of receptors in the body.

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Ion Channels: Modulation of ion channel activity, affecting cellular signaling.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperazine Derivatives

Notes:

- Methoxy groups (in the target compound) increase electron density, favoring π-π stacking interactions .

Key Findings :

Crystallographic Comparisons:

- Piperazine rings in sulfonyl derivatives adopt chair conformations, with dihedral angles between aromatic rings ranging from 40.2° (in ) to 86.16° (in ). These angles influence molecular packing and receptor binding .

- Weak C–H···O/F interactions stabilize crystal structures in sulfonylpiperazines, as seen in , whereas aroylpiperazines (e.g., ) rely on hydrogen bonding for supramolecular assembly.

Structure-Activity Relationship (SAR) Trends

- Methoxy vs. Methyl Groups : Methoxy substituents (as in the target compound) enhance hydrogen bonding compared to methyl groups, improving solubility .

- Sulfonyl vs. Aroyl Groups : Sulfonylpiperazines exhibit higher metabolic stability than aroyl derivatives, making them preferable for long-acting therapies .

- Halogenation : Chlorine/fluorine substituents (e.g., ) improve binding to parasitic enzymes but may increase cytotoxicity .

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine is a synthetic piperazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 378.56 g/mol. The structural features include a piperazine ring substituted with both a dimethylphenyl group and a methoxy-dimethylbenzenesulfonyl group, which are critical for its biological activity.

Anticonvulsant Activity

Research has demonstrated that piperazine derivatives exhibit anticonvulsant properties. In a study involving various synthesized piperazine compounds, it was found that certain derivatives showed significant anticonvulsant activity in the maximal electroshock seizure (MES) model in male Wistar rats. The structure-activity relationship indicated that modifications to the piperazine ring and substituents influenced potency and efficacy against seizures .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound | Dose (mg/kg) | MES Score | Neurotoxicity (Rotorod Test) |

|---|---|---|---|

| Compound A | 100 | 0 | No |

| Compound B | 50 | 1 | Yes |

| This compound | 100 | 0 | No |

Serotonergic Activity

The compound's structure suggests potential interactions with serotonin receptors. Similar piperazine derivatives have shown affinity for serotonin receptors such as 5-HT(1A) and 5-HT(3A). These interactions can lead to antidepressant effects and modulation of anxiety-related behaviors .

Table 2: Serotonin Receptor Affinity of Piperazine Derivatives

| Compound | Receptor Type | Affinity (K(i), nM) |

|---|---|---|

| Compound C | 5-HT(1A) | 15 |

| Compound D | 5-HT(3A) | 3.7 |

| This compound | Unknown | Unknown |

Case Studies

- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various piperazine derivatives in animal models. The results indicated that modifications in the sulfonamide group significantly enhanced the anticonvulsant activity while reducing neurotoxicity .

- Serotonergic Modulation : Another research focused on the serotonergic profile of piperazine compounds. It was found that compounds with similar structures to This compound exhibited significant serotonin receptor modulation, suggesting potential applications in treating mood disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.